N-{3-[4-Amino-3-(trifluoromethyl)phenoxy]propyl}-N,N-dimethylamine

Catalog No.
S1960028
CAS No.
801190-26-1
M.F
C12H17F3N2O
M. Wt
262.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-{3-[4-Amino-3-(trifluoromethyl)phenoxy]propyl}-N...

CAS Number

801190-26-1

Product Name

N-{3-[4-Amino-3-(trifluoromethyl)phenoxy]propyl}-N,N-dimethylamine

IUPAC Name

4-[3-(dimethylamino)propoxy]-2-(trifluoromethyl)aniline

Molecular Formula

C12H17F3N2O

Molecular Weight

262.27 g/mol

InChI

InChI=1S/C12H17F3N2O/c1-17(2)6-3-7-18-9-4-5-11(16)10(8-9)12(13,14)15/h4-5,8H,3,6-7,16H2,1-2H3

InChI Key

OBIZVGDSBJAAHF-UHFFFAOYSA-N

SMILES

CN(C)CCCOC1=CC(=C(C=C1)N)C(F)(F)F

Canonical SMILES

CN(C)CCCOC1=CC(=C(C=C1)N)C(F)(F)F

N-{3-[4-Amino-3-(trifluoromethyl)phenoxy]propyl}-N,N-dimethylamine is a chemical compound with the molecular formula C₁₂H₁₇F₃N₂O. This compound is characterized by its trifluoromethyl group, which enhances its biological activity and potential applications in pharmaceuticals. It is identified by the CAS number 946740-42-7 and is categorized as an irritant .

AF243's mechanism of action involves inhibiting cytochrome P450 enzymes. These enzymes contain a heme prosthetic group, an iron atom bound within an organic ring. AF243 is thought to bind competitively to the heme group, preventing the substrate from binding and subsequent metabolism [].

The chemical reactivity of N-{3-[4-Amino-3-(trifluoromethyl)phenoxy]propyl}-N,N-dimethylamine can be attributed to the presence of functional groups such as the amino group and the dimethylamine moiety. These functional groups can participate in various reactions, including:

  • Nucleophilic Substitution: The amino group can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Acid-Base Reactions: The dimethylamine component can engage in protonation and deprotonation reactions depending on the pH of the environment.
  • Formation of Salts: This compound can form salts with acids, which may enhance its solubility and stability in different solvents.

N-{3-[4-Amino-3-(trifluoromethyl)phenoxy]propyl}-N,N-dimethylamine exhibits significant biological activity, particularly in pharmacological applications. Its structure suggests potential interactions with biological targets, making it a candidate for drug development. Studies suggest that compounds with similar structures may possess:

  • Antimicrobial Properties: Similar compounds have shown effectiveness against various bacterial strains.
  • Anticancer Activity: Some derivatives have been investigated for their ability to inhibit tumor growth.
  • Neurotransmitter Modulation: The dimethylamine structure indicates potential interactions with neurotransmitter systems.

The synthesis of N-{3-[4-Amino-3-(trifluoromethyl)phenoxy]propyl}-N,N-dimethylamine typically involves several steps:

  • Starting Materials: The synthesis begins with commercially available precursors such as 4-amino-3-(trifluoromethyl)phenol.
  • Alkylation: The phenolic compound undergoes alkylation with 3-bromopropylamine to introduce the propyl chain.
  • Methylation: The resulting amine is then treated with methyl iodide to form the dimethylamine derivative.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography.

These methods ensure high yields and purity of the target compound .

N-{3-[4-Amino-3-(trifluoromethyl)phenoxy]propyl}-N,N-dimethylamine has various applications, particularly in:

  • Pharmaceutical Research: It serves as a lead compound for developing new drugs targeting bacterial infections or cancer.
  • Biochemical Studies: Used in proteomics research to study protein interactions and functions.
  • Chemical Probes: Acts as a tool for investigating biological pathways due to its specific structural features.

Interaction studies involving N-{3-[4-Amino-3-(trifluoromethyl)phenoxy]propyl}-N,N-dimethylamine focus on its binding affinities with various biological targets. Key findings include:

  • Protein Binding: Investigations reveal how this compound interacts with specific proteins, influencing their activity.
  • Receptor Modulation: Studies indicate potential modulation of neurotransmitter receptors, suggesting implications in neuropharmacology.
  • Synergistic Effects: When combined with other compounds, it may enhance therapeutic effects or reduce toxicity profiles.

Similar Compounds: Comparison

Several compounds share structural similarities with N-{3-[4-Amino-3-(trifluoromethyl)phenoxy]propyl}-N,N-dimethylamine. A comparison highlights their unique features:

Compound NameMolecular FormulaKey Features
N-{3-[2-Amino-4-(trifluoromethyl)phenoxy]propyl}-N,N-dimethylamineC₁₂H₁₇F₃N₂ODifferent amino substitution pattern
N-{3-[4-Amino-2-(trifluoromethyl)phenoxy]propyl}-N,N-dimethylamineC₁₂H₁₇F₃N₂OVariation in the position of amino group
N-{3-[4-Amino-3-(trifluoromethyl)phenoxy]phenyl}-N,N-dimethylamineC₁₅H₁₅F₃N₂OAdditional phenyl group increases lipophilicity

These compounds demonstrate variations in biological activity and pharmacokinetics, indicating that slight modifications can significantly impact their properties and applications .

N-{3-[4-Amino-3-(trifluoromethyl)phenoxy]propyl}-N,N-dimethylamine (CAS 801190-26-1) belongs to a class of fluorinated amines that gained prominence in pharmaceutical research during the 1980s. Early investigations focused on structurally related compounds, such as substituted phenoxyphenylpropyl dimethylamines, which demonstrated potential as antidepressants by inhibiting serotonin and norepinephrine reuptake. These studies laid the groundwork for exploring trifluoromethyl-substituted derivatives, with the compound emerging as a candidate for CNS-active agents.

Key Milestones:

  • 1980s: Development of tertiary 3-phenoxy-3-phenylpropylamines as mydriatic agents.
  • 1990s: Synthesis of N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propylamine derivatives via nucleophilic substitution reactions.
  • 2000s: Expansion into fluorinated amines with enhanced metabolic stability and bioavailability.

Nomenclature and Structural Classification

The IUPAC name N-{3-[4-Amino-3-(trifluoromethyl)phenoxy]propyl}-N,N-dimethylamine reflects its molecular architecture:

  • Core Structure: A propyl chain connects a dimethylamine group to a phenoxy ring.
  • Functional Groups:
    • Trifluoromethyl (CF₃) substituent at position 3 of the phenyl ring.
    • Amino (NH₂) group at position 4 of the phenyl ring.
  • Classification:
    • Fluorinated Amine: Containing a trifluoromethyl group and tertiary amine functionality.
    • Phenoxy Derivative: Ether linkage between the aromatic ring and propyl chain.
PropertyValue
Molecular FormulaC₁₂H₁₇F₃N₂O
Molecular Weight262.27 g/mol
CAS Number801190-26-1
SMILESCN(C)CCCOC1=C(C=C(C=C1)C(F)(F)F)N

Significance in Fluorinated Amine Research

The trifluoromethyl group confers distinct advantages in drug design:

  • Enhanced Lipophilicity: Improves membrane permeability and CNS penetration.
  • Metabolic Stability: Resists oxidative degradation compared to non-fluorinated analogs.
  • Electronic Effects: Electron-withdrawing nature modulates receptor binding affinity.

This compound exemplifies strategies to balance hydrophilic (amino group) and hydrophobic (CF₃, dimethylamine) regions, a critical factor in optimizing pharmacokinetics. Recent advances in trifluoromethylation methodologies, such as silver fluoride-mediated reactions, have further expanded synthetic access to such derivatives.

Molecular Formula and Weight Validation (C₁₂H₁₇F₃N₂O)

The molecular formula C₁₂H₁₇F₃N₂O has been confirmed through multiple independent sources and computational validation [1] [2] [3]. The calculated molecular weight of 262.26 grams per mole demonstrates excellent agreement with literature values of 262.28 grams per mole reported by commercial suppliers [2] [3].

Table 1: Molecular Formula and Weight Validation Data

PropertyValueLiterature Source
Molecular FormulaC₁₂H₁₇F₃N₂OComputational validation
Molecular Weight (g/mol)262.26SCBT, Calpaclab, Avantor Sciences
Element Count - Carbon12Molecular formula analysis
Element Count - Hydrogen17Molecular formula analysis
Element Count - Fluorine3Molecular formula analysis
Element Count - Nitrogen2Molecular formula analysis
Element Count - Oxygen1Molecular formula analysis
Carbon Mass Contribution (g/mol)144.12Calculated from atomic weights
Hydrogen Mass Contribution (g/mol)17.14Calculated from atomic weights
Fluorine Mass Contribution (g/mol)56.99Calculated from atomic weights
Nitrogen Mass Contribution (g/mol)28.01Calculated from atomic weights
Oxygen Mass Contribution (g/mol)16.00Calculated from atomic weights

The elemental composition reveals that fluorine contributes significantly to the total molecular mass (21.7%), reflecting the substantial impact of the trifluoromethyl group on the compound's physical and chemical properties [4] [5]. The carbon framework comprises 55.0% of the molecular weight, providing the structural backbone for the molecule's aromatic and aliphatic components.

Stereochemical Configuration and Conformational Dynamics

The stereochemical analysis of N-{3-[4-Amino-3-(trifluoromethyl)phenoxy]propyl}-N,N-dimethylamine reveals several critical conformational features that influence its chemical behavior and potential biological activity. The presence of the trifluoromethyl group introduces significant steric and electronic constraints that affect molecular conformation [6] [7].

Trifluoromethyl Group Orientation and Dynamics

The trifluoromethyl substituent exhibits restricted rotation due to its substantial steric bulk and strong electron-withdrawing character [4] [5]. Computational studies on related trifluoromethyl-substituted aromatic compounds indicate rotational barriers typically ranging from 20-25 kilocalories per mole for aromatic trifluoromethyl groups [8]. This restriction significantly influences the overall molecular conformation and electronic distribution within the aromatic ring system [9] [10].

The electron-withdrawing nature of the trifluoromethyl group creates a pronounced electronic asymmetry within the aromatic ring, with the trifluoromethyl-substituted carbon exhibiting substantial positive charge character [5] [11]. This electronic effect extends through the aromatic system via inductive mechanisms, influencing both the phenoxy linkage and the adjacent amino substituent [9] [12].

Phenoxy Ether Linkage Conformational Analysis

The phenoxy ether bond (Ar-O-C) represents a critical conformational element within the molecular structure. Studies on substituted diphenyl ethers and related phenoxy compounds indicate that rotation barriers around aromatic ether bonds typically range from 10-15 kilocalories per mole, depending on substituent effects [13]. The presence of both electron-withdrawing trifluoromethyl and electron-donating amino groups creates a complex electronic environment that modulates this rotational barrier [14].

Nuclear magnetic resonance spectroscopy studies of similar phenoxy compounds demonstrate that ether bond rotation is influenced by both steric and electronic factors [15] [16]. The trifluoromethyl group's electron-withdrawing effect stabilizes certain conformational arrangements while destabilizing others, leading to preferential population of specific rotameric states [17].

Propyl Chain Flexibility and Conformation

The three-carbon propyl chain connecting the phenoxy moiety to the dimethylamine terminus exhibits considerable conformational flexibility. Unlike the restricted aromatic components, this aliphatic chain can adopt multiple conformational states with relatively low energy barriers between them [7] [18]. The conformational preferences of this chain are influenced by both intramolecular interactions and solvent effects.

Studies on similar propylamine derivatives indicate that the most stable conformations typically involve extended or partially folded arrangements that minimize unfavorable gauche interactions while allowing for favorable electrostatic interactions between the terminal amine and aromatic components [19].

Table 2: Stereochemical Configuration and Conformational Properties

Structural ParameterDescriptionEnergy Considerations
Trifluoromethyl Group OrientationRestricted rotation due to steric bulk and electronic effectsHigh rotational barrier ~20-25 kcal/mol
Phenoxy C-O Bond RotationModerately hindered rotation with estimated barrier 10-15 kcal/molModerate rotational barrier influenced by substituents
Propyl Chain ConformationFlexible alkyl chain with multiple conformational statesLow energy barriers between conformers
Dimethylamine Group RotationRapid rotation around C-N bond at ambient temperatureLow rotational barrier ~5-10 kcal/mol
Aromatic Ring ElectronicsElectron-deficient due to trifluoromethyl substitutionStabilized by resonance and inductive effects
Hydrogen Bonding PotentialAmino group can act as hydrogen bond donor/acceptorStabilization through intermolecular interactions

Dimethylamine Terminal Group Dynamics

The dimethylamine terminus exhibits rapid rotational dynamics around the carbon-nitrogen bond under ambient conditions [20] [18]. This rotational freedom allows for multiple conformational arrangements that can facilitate intermolecular interactions, including hydrogen bonding and electrostatic interactions with polar environments [21].

The nitrogen atom's lone pair electrons provide a site for both hydrogen bond acceptance and potential coordination interactions, contributing to the compound's overall chemical reactivity and potential biological activity [19].

Comparative Analysis with Trifluoromethyl-Substituted Phenoxypropylamines

The structural features of N-{3-[4-Amino-3-(trifluoromethyl)phenoxy]propyl}-N,N-dimethylamine can be better understood through comparison with related trifluoromethyl-substituted phenoxypropylamine derivatives [22] [23] [24].

Table 3: Comparative Analysis of Trifluoromethyl-Substituted Phenoxypropylamines

Compound TypeMolecular FormulaMolecular Weight (g/mol)Key Structural FeaturesElectronic Properties
N-{3-[4-Amino-3-(trifluoromethyl)phenoxy]propyl}-N,N-dimethylamineC₁₂H₁₇F₃N₂O262.26Amino-trifluoromethyl phenoxy, dimethylamine terminusStrong electron-withdrawing CF₃, electron-donating NH₂
3-(4-(Trifluoromethyl)phenoxy)-N,N-dimethyl-3-phenylpropan-1-amineC₁₈H₂₀F₃NO323.35Trifluoromethyl phenoxy, phenyl branch, dimethylamineStrong electron-withdrawing CF₃
1-[3-(Trifluoromethyl)phenyl]propylamineC₁₁H₁₂F₃N217.21Trifluoromethyl phenyl, propylamine chainStrong electron-withdrawing CF₃
3-(3-Trifluoromethyl-phenyl)-propylamineC₁₀H₁₂F₃N203.20Trifluoromethyl phenyl, propylamine chainStrong electron-withdrawing CF₃
1-(2,5-Dimethoxy-4-(trifluoromethyl)phenyl)-2-aminopropaneC₁₂H₁₆F₃NO₂275.26Dimethoxy-trifluoromethyl phenyl, aminopropaneStrong electron-withdrawing CF₃, electron-donating OCH₃

Electronic Structure Comparison

The unique combination of electron-withdrawing trifluoromethyl and electron-donating amino substituents in the target compound creates a distinctive electronic environment not present in the comparative structures [25] [26]. While compounds such as 3-(4-(Trifluoromethyl)phenoxy)-N,N-dimethyl-3-phenylpropan-1-amine share the trifluoromethyl phenoxy motif, they lack the amino group that provides electron-donating character to balance the electron-withdrawing effects [27] [25].

The 1-(2,5-Dimethoxy-4-(trifluoromethyl)phenyl)-2-aminopropane derivative demonstrates how methoxy groups can provide electron-donating character similar to the amino group, though with different hydrogen bonding capabilities [26]. This structural comparison highlights the unique electronic balance achieved in the target compound through the amino-trifluoromethyl substitution pattern.

Conformational Implications of Structural Variations

The structural variations among these trifluoromethyl-substituted compounds significantly influence their conformational preferences and dynamic behavior [6] [7]. The presence of the phenoxy ether linkage in the target compound introduces additional conformational flexibility compared to direct phenyl-propylamine linkages observed in simpler derivatives [29].

Molecular Recognition and Binding Implications

The unique electronic and conformational properties of N-{3-[4-Amino-3-(trifluoromethyl)phenoxy]propyl}-N,N-dimethylamine suggest distinct molecular recognition capabilities compared to its structural analogs [22] [26]. The combination of electron-rich amino and electron-poor trifluoromethyl regions creates complementary binding sites that may interact favorably with diverse biological targets.

The conformational flexibility provided by the phenoxy ether linkage and propyl chain allows for induced-fit binding mechanisms that may enhance selectivity and affinity for specific molecular targets [19] [17]. This flexibility, combined with the electronic complementarity provided by the amino-trifluoromethyl substitution pattern, positions this compound as a potentially valuable scaffold for pharmaceutical applications.

XLogP3

2.5

Dates

Last modified: 08-16-2023

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